4-((4-溴呋喃-2-基)甲基)吗啉

描述

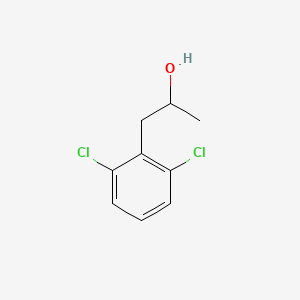

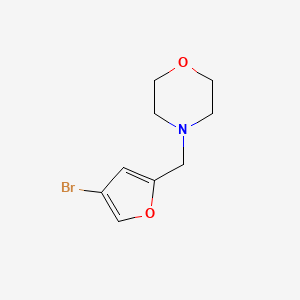

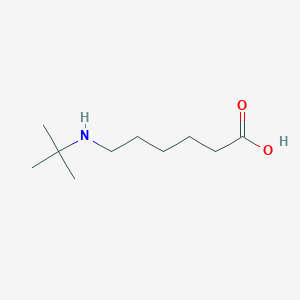

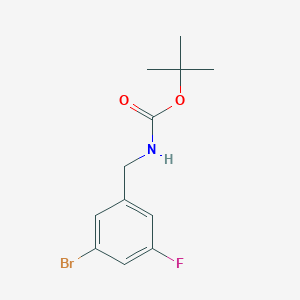

“4-((4-Bromofuran-2-yl)methyl)morpholine” is a chemical compound with the molecular formula C9H12BrNOS . It is a derivative of morpholine, a common motif in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “4-((4-Bromofuran-2-yl)methyl)morpholine” can be analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis

The chemical reactions involving “4-((4-Bromofuran-2-yl)methyl)morpholine” can be analyzed using various methods. For instance, the synthesis of morpholines and related compounds using vinyl sulfonium salts was outlined by Kerrigan . The most recent example of this approach was realized in an efficient [4+2] annulation reaction leading to products .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((4-Bromofuran-2-yl)methyl)morpholine” can be determined using various analytical techniques. The compound has a molecular weight of 262.17 .科学研究应用

高效合成策略

吗啉衍生物在合成有效的抗菌剂和其他药物化合物中至关重要。Kumar 等人(2007 年)详细介绍了 2-(1-甲基-1,2,5,6-四氢吡啶-3-基)吗啉的合成,展示了其在以显着效率创建槟榔碱衍生物、苯丙胺和多角叶碱等抗菌剂中的应用(Kumar, Sadashiva, & Rangappa, 2007)。该工艺突出了吗啉衍生物在药物合成中的多功能性。

新型药物合成

新型候选药物的合成涉及吗啉衍生物作为关键中间体。例如,通过将吗啉添加到α-3,4-环氧咔烷中制备的β-氨基醇 4β-吗啉代咔烷-3α-醇,在合成第二代 HIV-1 非核苷逆转录酶抑制剂 DPC 963 中发挥了关键作用,证明了吗啉衍生物在开发抗逆转录病毒疗法中的重要性(Kauffman 等,2000)。

理化性质和应用

Pernak 等人(2011 年)探索了基于 4-苄基-4-甲基吗啉鎓的离子液体的合成、毒性、生物降解性和理化性质。研究了这些具有各种无机和有机阴离子的离子液体,以了解其理化性质、细胞毒性和生物降解性,表明其作为生物质溶剂的潜力,并突出了吗啉衍生物在制药领域之外的更广泛应用(Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011)。

光物理表征

Chin 等人(2010 年)对 4-[(E)-2-(4-氰基苯基)偶氮基]-吗啉的合成、X 射线结构分析和光物理表征的研究提供了对吗啉衍生物的结构和光物理性质的见解。这项研究揭示了 N-N 双键几何形状和三嗪部分的局部离域的细节,有助于理解吗啉衍生物的光物理行为(Chin, Phipps, Fronczek, & Isovitsch, 2010)。

抗结核活性

Bai 等人(2011 年)合成了 N-((6-溴-2-甲氧基喹啉-3-基)(苯基)甲基)-N-(呋喃-2-基-甲基)-2-吗啉代乙酰胺衍生物,并测试了其体外抗结核活性。这项研究强调了吗啉衍生物在解决结核病等全球健康挑战中的潜力,展示了这些化合物药物化学中的多种应用(Bai, Wang, Chen, Yuan, Xu, & Sun, 2011)。

安全和危害

The safety data sheet for a similar compound, “4-[(5-Bromothien-2-yl)methyl]morpholine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

4-[(4-bromofuran-2-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBAUSWUXLYOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Bromofuran-2-yl)methyl)morpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-](/img/structure/B1529731.png)

![3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1529739.png)

![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)